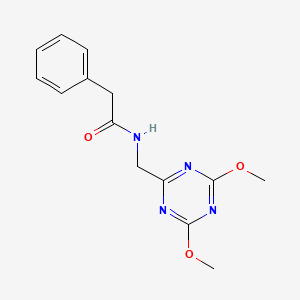
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide” is a derivative of DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride), an organic triazine compound . DMTMM is commonly used for the activation of carboxylic acids, particularly for amide synthesis . It is one of the reagents used for amide coupling, one of the most common reactions in organic chemistry .
Synthesis Analysis
DMTMM is synthesized by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . This reaction spontaneously forms the quaternary ammonium chloride salt of DMTMM . The synthesis was first reported in 1999 .Molecular Structure Analysis
The molecular structure of DMTMM includes a triazine ring with two methoxy groups and a methylmorpholinium group attached . The InChI string for DMTMM isInChI=1S/C10H17N4O3.ClH/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;/h4-7H2,1-3H3;1H/q+1;/p-1 . Chemical Reactions Analysis
DMTMM is used in various chemical reactions. It can be used to prepare amides from the corresponding carboxylic acid and amine . It has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines . DMTMM can also be used to make esters from the corresponding alcohol and carboxylic acid . It has also been applied to anhydride synthesis .Physical And Chemical Properties Analysis
DMTMM is a solid with a melting point of 202-207 °C . Its empirical formula isC10H17BF4N4O3 and its molecular weight is 328.07 .
Scientific Research Applications
Peptide Synthesis
This compound is utilized in peptide synthesis as a coupling reagent. It facilitates the formation of peptide bonds by activating carboxylic acids, which are then coupled with amines to form amides . This process is crucial for creating synthetic peptides that can be used for therapeutic purposes or as tools for biological research.
Esterification
In the field of organic synthesis, esterification is a key reaction, and this compound serves as a catalyst for the formation of esters from carboxylic acids and alcohols . Esters are important for various applications, including flavors, fragrances, and pharmaceuticals.
Amidation
Amidation: reactions, where carboxylic acids are converted to amides, are another significant application. This compound acts as a condensing agent, making it a valuable tool for the synthesis of organic compounds, particularly in the pharmaceutical industry .
Glycosidation
The compound is involved in glycosidation processes, which are essential for the synthesis of glycosides . Glycosides have diverse roles in biological systems and are used in medications, such as antibiotics and heart drugs.
Phosphonylation
In phosphonylation methodology, this compound is used to introduce phosphonyl groups into organic molecules . This reaction is important for creating compounds with potential applications in agriculture and medicinal chemistry.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial activity against various bacteria and fungi, indicating its potential use in developing new antimicrobial agents .
Cancer Research
Some triazine derivatives, including those related to this compound, have been studied for their antitumor properties . They are explored as potential treatments for cancers such as lung, breast, and ovarian cancer .
Synthesis of Functional Materials
Triazine derivatives are also used in the synthesis of functional materials , such as polymer photostabilizers and herbicides . These materials have significant industrial applications, ranging from agriculture to materials science.
Mechanism of Action
Target of Action
The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide is carboxylic acids . The compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound operates by forming an active ester with the carboxylic acid . This process involves the carboxylic acid reacting with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) in the process . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound is involved in the biochemical pathway of amide coupling, one of the most common reactions in organic chemistry . It is also used in the synthesis of other carboxylic functional groups such as esters and anhydrides .
Result of Action
The compound’s action results in the formation of amides, esters, and anhydrides from corresponding carboxylic acids . This transformation is crucial in various biochemical processes, including peptide synthesis .
Safety and Hazards
Future Directions
DMTMM has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The presence of DMTMM effectively improved moisture uptake, moisture content, water vapor permeability, water solubility of the films, oil resistance together with good biodegradability . Therefore, DMTMM can efficiently cross-link CMC to produce films for food packaging . Future research could explore other potential applications of DMTMM in materials science and other fields.
properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-13-16-11(17-14(18-13)21-2)9-15-12(19)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATLPZLHQBRVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

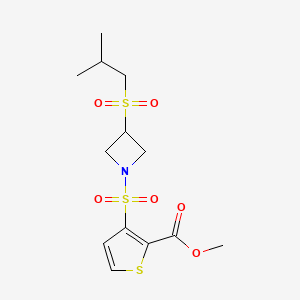
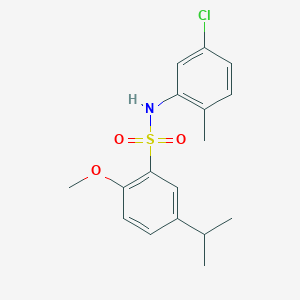
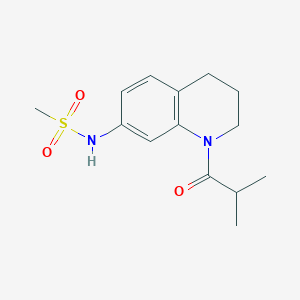
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876114.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2876116.png)

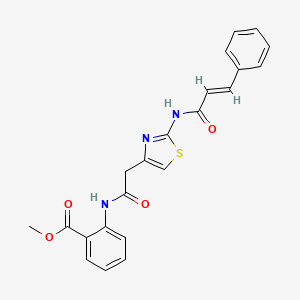

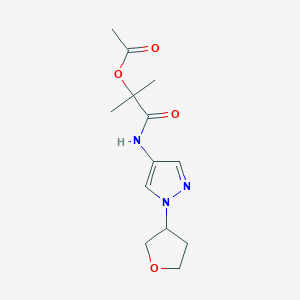
![Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2876125.png)


![4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2876129.png)